3-cyclohexyl-N-ethyl-N-phenylpropanamide
Description
3-Cyclohexyl-N-ethyl-N-phenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with a cyclohexyl group at the third carbon position. The nitrogen atom of the amide is further substituted with ethyl and phenyl groups. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity due to the cyclohexyl and aromatic moieties, and steric hindrance from the ethyl-phenyl substitution on nitrogen. Potential applications may include use as intermediates in polymer synthesis (similar to phthalimide derivatives in ) or bioactive molecules, leveraging its lipophilicity for membrane permeability.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-ethyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H25NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3 |
InChI Key |
LTQQVCYFEVCSQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-ethyl-N-phenylpropanamide typically involves the reaction of cyclohexylamine, ethylamine, and phenylpropanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-ethyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-cyclohexyl-N-ethyl-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-ethyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-cyclohexyl-N-ethyl-N-phenylpropanamide and related compounds:
Key Observations:
Substituent Effects on Nitrogen: The target compound’s tertiary amide structure (ethyl and phenyl substituents) likely increases steric hindrance and reduces polarity compared to secondary amides like 3-cyclohexyl-N-(2-ethylphenyl)propanamide .
Functional Group Impact :
- Sulfamoyl Group (): The pyrimidinylsulfamoyl substituent significantly enhances polarity and hydrogen-bonding capacity, making the compound more water-soluble than the hydrophobic target compound .
- Cyclohexyl vs. Phenyl : N-Cyclohexyl-3-phenylpropanamide () replaces the cyclohexyl group on the propanamide chain with phenyl, favoring aromatic interactions in binding applications.
Molecular Weight and Physicochemical Properties :
- Higher molecular weight compounds (e.g., at ~387 g/mol) may exhibit lower volatility and higher melting points compared to the target compound (~275 g/mol).
- Bulkier substituents (e.g., cyclohexyl) generally reduce aqueous solubility but improve lipid bilayer penetration .
Synthetic Considerations :
- Rhodium-catalyzed amidation () highlights advanced methods for introducing stereochemical control, though simpler derivatives may use conventional condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
